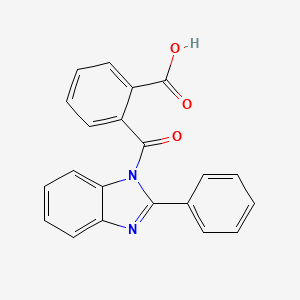

2-(2-Phenylbenzimidazole-1-carbonyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Phenylbenzimidazole-1-carbonyl)benzoic acid is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylbenzimidazole-1-carbonyl)benzoic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. One common method includes the reaction of o-phenylenediamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Analyse Des Réactions Chimiques

a) Benzimidazole Core Formation

-

Substrate : o-Phenylenediamine reacts with benzaldehyde derivatives under oxidative or acidic conditions to form 2-phenylbenzimidazole.

-

Conditions :

b) Coupling with Benzoic Acid Derivatives

-

Carbonyl Bridge Formation :

a) Carboxylic Acid Reactivity

b) Benzimidazole Modifications

-

Electrophilic Substitution :

-

N-Alkylation :

Coordination Chemistry and Catalysis

The compound acts as a polydentate ligand due to its N, O donor sites:

-

Metal Complexation :

a) Antimicrobial Activity

-

Derivatives exhibit moderate to strong activity against Pheretima posthuma (IC₅₀: 12–28 µg/mL) .

-

Structure-activity relationship (SAR): Electron-withdrawing groups (e.g., -NO₂) enhance potency .

b) Pharmaceutical Intermediates

Reaction Optimization Data

Challenges and Limitations

Activité Biologique

2-(2-Phenylbenzimidazole-1-carbonyl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its diverse pharmacological properties. The presence of the carbonyl group and the phenyl substituents contribute to its reactivity and interaction with biological targets.

Research indicates that compounds with a benzimidazole structure can exhibit various biological activities through several mechanisms:

- Antiparasitic Activity : Compounds similar to this compound have shown efficacy against Plasmodium falciparum, the causative agent of malaria. They inhibit β-hematin formation, which is crucial for the survival of the parasite .

- Anticancer Properties : Studies have demonstrated that benzimidazole derivatives can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often fall in the low micromolar range, indicating significant cytotoxicity .

- Anti-inflammatory Effects : Some benzimidazole derivatives exhibit anti-inflammatory activity, potentially through inhibition of inflammatory mediators such as COX enzymes .

Antiparasitic Activity

A study focusing on 2-phenylbenzimidazole derivatives revealed their capacity to inhibit β-hematin formation effectively. The most active compounds demonstrated nanomolar inhibition against P. falciparum growth, suggesting a promising pathway for malaria treatment .

Anticancer Activity

The anticancer potential of this compound was evaluated against multiple cancer cell lines. The following table summarizes the IC50 values obtained from various studies:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 5.85 | |

| A549 | 4.53 | ||

| Benzimidazole derivative | HCT116 | <10 |

These values indicate that this compound and its analogs possess significant anticancer activity, comparable to established chemotherapeutics.

Anti-inflammatory Activity

In an evaluation of anti-inflammatory effects using a carrageenan-induced paw edema model in rats, several benzimidazole derivatives displayed notable reductions in edema volume, with percentage inhibitions ranging from 20.90% to 46.27% . This suggests that these compounds may serve as effective anti-inflammatory agents.

Case Study 1: Antiparasitic Efficacy

In a high-throughput screening study, various benzimidazole derivatives were tested for their ability to inhibit β-hematin formation. The most promising candidates showed strong correlations between their structural features and biological activity, leading to further optimization for enhanced efficacy against malaria .

Case Study 2: Cancer Cell Proliferation Inhibition

A recent investigation into the antiproliferative effects of benzimidazole derivatives highlighted their potential as anticancer agents. Compounds were screened against multiple human cancer cell lines, demonstrating significant growth inhibition and apoptosis induction. Notably, one compound achieved an IC50 value lower than that of doxorubicin, a standard chemotherapy drug .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-(2-Phenylbenzimidazole-1-carbonyl)benzoic acid exhibit significant anticancer properties. In vitro tests have shown that these compounds can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and PC3 (prostate cancer) cells. For instance, one study reported IC50 values as low as 4.47 µg/mL against A549 cells, indicating potent activity against tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Substituted derivatives have shown appreciable antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. Some derivatives demonstrated effective inhibition against common pathogens, highlighting their therapeutic potential .

UV Absorption and Sunscreen Formulations

The compound serves as an effective UV filter due to its ability to absorb UV radiation. Research indicates that certain derivatives provide broad-spectrum UV protection, with UVA protection factors reaching values above 15 . These properties make it suitable for incorporation into sunscreen formulations, enhancing skin protection against harmful UV exposure.

Chemoenzymatic Synthesis

A novel approach to synthesize this compound involves a cooperative chemoenzymatic system that combines chemical and enzymatic methods. This method has shown to yield the desired product with over 99% efficiency by utilizing benzyl alcohol and phenylenediamine as substrates . The integration of biocatalysts significantly improves selectivity and reduces by-product formation.

Traditional Synthetic Routes

Traditional synthetic methods often involve the condensation of o-phenylenediamine with various aldehydes under acidic conditions. Recent advancements have optimized these reactions to enhance yields while minimizing environmental impact by employing greener solvents like water .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has revealed that modifications at specific positions can significantly affect biological activity. For example, the introduction of hydroxyl or carbonyl groups at strategic locations has been shown to enhance anticancer efficacy .

Summary of Key Findings

Propriétés

IUPAC Name |

2-(2-phenylbenzimidazole-1-carbonyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O3/c24-20(15-10-4-5-11-16(15)21(25)26)23-18-13-7-6-12-17(18)22-19(23)14-8-2-1-3-9-14/h1-13H,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVINBQHAHYGUMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.